molecular formula C8H9ClN2 B3104018 4-Methylbenzimidazole Hydrochloride CAS No. 1456821-64-9

4-Methylbenzimidazole Hydrochloride

Cat. No. B3104018
CAS RN: 1456821-64-9
M. Wt: 168.62
InChI Key: OEQFLDSYLAAGOV-UHFFFAOYSA-N
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Description

4-Methylbenzimidazole Hydrochloride is a chemical compound with the molecular formula C8H9ClN2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as this compound, typically involves the reaction of 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . This reaction is accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H8N2.ClH/c1-6-3-2-4-7-8(6)10-5-9-7;/h2-5H,1H3,(H,9,10);1H .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are accelerated in microdroplets . The reaction mechanism is acid-catalyzed, based on the identification of intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 168.63 .

Scientific Research Applications

Corrosion Inhibitors

Benzimidazole compounds, including 4-Methylbenzimidazole Hydrochloride, are known to be effective corrosion inhibitors for steels, pure metals, and alloys . They are particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Pharmacological Applications

Benzimidazole is well known as an important pharmacophore among heterocyclic compounds due to the remarkable medicinal and pharmacological properties of its derivatives . For instance, benzimidazole derivatives are used as antitumor agents, proton pump inhibitors, analgesics, antihelminthics, antibacterials, antihistamines, antivirals, and antihypertensives .

Antitumor Agents

Benzimidazole derivatives, including this compound, are used as antitumor agents . They have shown potential as EGFR and erbB2 inhibitors .

Anti-Alzheimer Agents

Benzimidazole derivatives have been researched as potential anti-Alzheimer agents . They have shown promise in this field, contributing to the ongoing research into treatments for this disease .

Antidiabetic Agents

Benzimidazole derivatives are also being studied as potential antidiabetic agents . This research is part of the broader effort to develop new treatments for diabetes .

Supramolecular Assemblies

Benzimidazole and its derivatives, including this compound, are used in the creation of supramolecular assemblies . These assemblies have a wide range of applications like adsorbent materials, thermostable polymers, nanocontainers for small molecules, or liquid crystals for electronic conduction .

Mechanism of Action

Target of Action

4-Methylbenzimidazole Hydrochloride, like other benzimidazole derivatives, has been found to interact with several targets. These include Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These proteins play crucial roles in various biological processes, including pH regulation, oxygen transport, and energy production.

Mode of Action

For instance, some benzimidazoles have been found to bind to the DNA minor groove, leading to changes in DNA structure . This interaction involves hydrophobic transfer of the binding agent from solution into the DNA minor groove, followed by the formation of hydrogen bonding or van der Waals interactions between the binding agent and the specific sequence in the DNA .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse pharmacological activities . These activities include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives can vary widely depending on their chemical structure and the specific biological system in which they are used .

Result of Action

Benzimidazole derivatives have been reported to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, benzimidazoles have been reported to act as corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Future Directions

Benzimidazole derivatives, including 4-Methylbenzimidazole Hydrochloride, have shown promising pharmacological activities . They have been used in the treatment of various diseases and conditions, and their potential for future therapeutic applications is being explored .

properties

IUPAC Name

4-methyl-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-6-3-2-4-7-8(6)10-5-9-7;/h2-5H,1H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQFLDSYLAAGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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